Salicyloyltremuloidin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

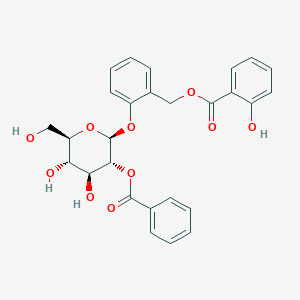

Properties

Molecular Formula |

C27H26O10 |

|---|---|

Molecular Weight |

510.5 g/mol |

IUPAC Name |

[2-[(2S,3R,4S,5S,6R)-3-benzoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxybenzoate |

InChI |

InChI=1S/C27H26O10/c28-14-21-22(30)23(31)24(37-25(32)16-8-2-1-3-9-16)27(36-21)35-20-13-7-4-10-17(20)15-34-26(33)18-11-5-6-12-19(18)29/h1-13,21-24,27-31H,14-15H2/t21-,22-,23+,24-,27-/m1/s1 |

InChI Key |

JSOJADDRNFFUCP-YIHAFMAISA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=CC=C3COC(=O)C4=CC=CC=C4O)CO)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2C(C(C(OC2OC3=CC=CC=C3COC(=O)C4=CC=CC=C4O)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Purification of Salicyloyltremuloidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Salicyloyltremuloidin, a naturally occurring phenolic glycoside. Drawing from established chemical principles and analytical techniques, this document outlines plausible methodologies for its synthesis, detailed protocols for its purification from natural sources, and methods for its characterization. Quantitative data from analogous reactions and purification schemes are presented to provide a comparative framework.

Introduction to this compound

This compound is a member of the salicylate family of natural products, found in species of the Populus genus. Like other salicylates, it is of interest to the pharmaceutical and drug development industries for its potential therapeutic properties, which are often related to anti-inflammatory and analgesic effects. Structurally, it is an ester of tremuloidin and salicylic acid. The biosynthesis of such compounds in plants typically involves the shikimate and phenylpropanoid pathways, leading to the formation of salicylic acid and other phenolic precursors.

Biosynthesis of this compound

The biosynthesis of this compound in plants is a complex process that begins with the shikimate pathway, a central route in the production of aromatic amino acids and other phenolic compounds. Chorismate, a key intermediate of this pathway, is converted to salicylic acid. While the complete enzymatic pathway to this compound has not been fully elucidated, it is understood to involve the glycosylation of a salicylic acid precursor followed by esterification.

Caption: Proposed biosynthetic pathway of this compound.

Chemical Synthesis of this compound

A direct chemical synthesis of this compound has not been extensively reported in the literature. However, a plausible route can be proposed based on the well-established Fischer esterification reaction. This would involve the acid-catalyzed esterification of tremuloidin with salicylic acid. Due to the presence of multiple hydroxyl groups on the tremuloidin molecule, a protecting group strategy would likely be necessary to achieve selective esterification at the desired position.

A more straightforward approach, analogous to the synthesis of methyl salicylate, would be the direct esterification if the primary hydroxyl group of the glucose moiety in tremuloidin is significantly more reactive than the others under controlled conditions.

Proposed Experimental Protocol for Fischer Esterification

This protocol is a hypothetical procedure for the synthesis of this compound based on the known Fischer esterification of salicylic acid with alcohols. Optimization of reaction conditions would be necessary.

-

Protection of Tremuloidin (if necessary): Selectively protect the secondary hydroxyl groups of the glucose moiety of tremuloidin using a suitable protecting group (e.g., acetyl or silyl ethers) to prevent side reactions.

-

Esterification:

-

In a round-bottom flask, dissolve the protected tremuloidin and a molar excess of salicylic acid in a suitable solvent (e.g., dichloromethane).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst with a weak base, such as a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Deprotection (if necessary): Remove the protecting groups from the tremuloidin moiety to yield this compound.

-

Purification: Purify the crude product using column chromatography or preparative HPLC.

Caption: Proposed chemical synthesis workflow for this compound.

| Parameter | Condition | Reference/Analogy |

| Reactants | Tremuloidin, Salicylic Acid | Analogous to Methanol in Methyl Salicylate Synthesis[1][2] |

| Catalyst | Concentrated H₂SO₄ | Fischer Esterification[1][2] |

| Solvent | Dichloromethane or excess Salicylic Acid | General organic synthesis |

| Temperature | Reflux | Fischer Esterification[1] |

| Reaction Time | Monitored by TLC (typically several hours) | Fischer Esterification[3] |

| Work-up | NaHCO₃ wash, extraction with ethyl acetate | Standard ester work-up[2] |

Table 1: Proposed Reaction Conditions for the Synthesis of this compound.

Purification of this compound

This compound can be purified from natural sources, such as the bark of Populus species, or from a crude synthetic reaction mixture. The primary method for high-purity isolation is high-performance liquid chromatography (HPLC), particularly in a reversed-phase setup.

Extraction from Natural Sources

-

Grinding and Extraction: The dried and ground plant material (e.g., Populus bark) is extracted with a polar solvent. A mixture of 80% ethanol and 20% water is effective for extracting phenolic glycosides.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between water and a series of organic solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate). This compound is expected to be in the more polar fractions.

-

Preliminary Chromatography: The enriched fraction can be further purified by column chromatography on silica gel or a reversed-phase sorbent.

High-Performance Liquid Chromatography (HPLC) Purification

Reversed-phase HPLC is the method of choice for obtaining highly pure this compound.

Caption: General workflow for the purification of this compound.

Experimental Protocol for HPLC Purification

-

Sample Preparation: Dissolve the crude material in the HPLC mobile phase or a compatible solvent.

-

HPLC System: Utilize a preparative HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is suitable for the separation of phenolic compounds.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape, is typically used.

-

Gradient Elution: Start with a high concentration of water and gradually increase the concentration of acetonitrile to elute compounds of increasing hydrophobicity.

-

Detection: Monitor the elution profile at a wavelength where salicylates absorb, typically around 280 nm.

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound.

-

Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

| Parameter | Condition | Rationale |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | High resolution for similar compounds[4] |

| Stationary Phase | C18 Silica | Standard for non-polar to moderately polar compounds |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase, acid improves peak shape |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for elution |

| Elution Mode | Gradient | To effectively separate compounds with a range of polarities |

| Detection | UV at ~280 nm | Strong absorbance wavelength for salicylates |

Table 2: General HPLC Purification Parameters for this compound.

Characterization

The identity and purity of the synthesized or purified this compound should be confirmed using modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the successful synthesis or isolation. 2D NMR techniques (e.g., COSY, HMBC, HSQC) can be used for complete signal assignment.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, confirming its elemental composition. Tandem MS (MS/MS) can be used to fragment the molecule and provide further structural information.

-

Purity Analysis: The purity of the final product should be assessed using analytical HPLC with UV detection.

| Technique | Purpose | Expected Outcome |

| ¹H NMR | Structural elucidation and confirmation | A spectrum showing characteristic peaks for the aromatic protons of the salicylate moiety and the protons of the tremuloidin core. |

| ¹³C NMR | Structural elucidation and confirmation | A spectrum showing the correct number of carbon signals corresponding to the structure of this compound. |

| HRMS | Determination of elemental composition | An accurate mass measurement that matches the calculated molecular formula of this compound. |

| Analytical HPLC | Purity assessment | A single major peak indicating a high degree of purity. |

Table 3: Analytical Methods for the Characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and purification of this compound for researchers and professionals in drug development. While a specific, published synthesis protocol remains to be detailed in the scientific literature, a plausible and chemically sound method based on Fischer esterification is proposed. The purification of this compound from natural sources or synthetic mixtures can be effectively achieved using standard extraction and chromatographic techniques, with reversed-phase HPLC being the ultimate step for obtaining a highly pure compound. The characterization methods outlined are standard for the structural confirmation and purity assessment of natural products. Further research is warranted to optimize the proposed synthesis and to fully explore the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Initial Pharmacological Screening of Salicyloyltremuloidin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As "Salicyloyltremuloidin" is not a widely documented compound in scientific literature, this guide outlines a comprehensive initial pharmacological screening strategy based on the known biological activities and screening methodologies for its constituent components and closely related analogues, namely tremuloidin, salicin derivatives, and salicylates.

Introduction and Proposed Chemical Structure

This compound is presumably a derivative of tremuloidin. Tremuloidin is a natural product found in species of Populus and Salix and is structurally defined as salicin with a benzoyl group. The term "salicyloyl" refers to the acyl group derived from salicylic acid. Therefore, it is proposed that this compound is a molecule of tremuloidin that has been esterified with a salicyloyl group. The precise location of this esterification would need to be confirmed by structural elucidation techniques such as NMR spectroscopy.

Given the well-established anti-inflammatory, analgesic, and antipyretic properties of salicylates, an initial pharmacological screening of this compound would logically focus on these activities, along with a preliminary assessment of its safety profile through cytotoxicity studies.[1][2][3]

Initial Pharmacological Screening Cascade

A typical initial screening cascade for a novel compound like this compound would involve a tiered approach, starting with broad in vitro assays to identify potential biological activities and assess cytotoxicity. Promising results would then be followed by more specific in vitro and in vivo models to confirm and characterize the activity.

Quantitative Data Summary for Related Compounds

The following tables summarize quantitative data for compounds structurally related to this compound, providing a basis for comparison.

Table 1: Anti-inflammatory and Cytotoxic Activity of Salicin Derivatives and Related Compounds

| Compound/Extract | Assay | Cell Line/Model | Endpoint | Result (IC50/EC50) | Reference |

| Acmophyllin A | Cytotoxicity | PSN-1 (pancreatic cancer) | Cell Viability | ~35-40 μM | [4] |

| Acmophyllin A | Cytotoxicity | MCF-7 (breast cancer) | Cell Viability | ~35-40 μM | [4] |

| Acmophyllin A | Cytotoxicity | NCI-H460 (lung cancer) | Cell Viability | ~35-40 μM | [4] |

| Salicin Derivatives (compounds 4-6 from Salix tetrasperma) | Anti-inflammatory | LPS-induced RAW 264.7 macrophages | NO Production Inhibition | Significant Inhibition | [5][6] |

| Tremuloidin | Anti-inflammatory | TNF-α-stimulated Human Dermal Fibroblasts (HDFs) | COX-2 Expression | Significant Suppression | [7] |

| Tremuloidin | Antioxidant | TNF-α-stimulated HDFs | ROS Inhibition | Significant Inhibition | [7] |

| Butyl Salicylate | Cytotoxicity | HeLa (cervical cancer) | Cell Viability | IC50 reported as having the best energy binding in silico and a better IC50 in vitro than other tested derivatives. | [8] |

| Salicylanilide Derivatives | Antimicrobial (Antistaphylococcal) | S. aureus | Minimum Inhibitory Concentration (MIC) | 0.070 to 8.95 μM | [5] |

| Salicylanilide Derivatives | Antimicrobial (Anti-enterococcal) | E. faecalis | Minimum Inhibitory Concentration (MIC) | 4.66 to 35.8 μM | [5] |

| Salicylanilide Derivatives | Cytotoxicity | THP-1 (human monocytic leukemia) | Cell Viability | IC50 ranged from 1.4 to >10 µM | [5] |

Table 2: Antifungal Activity of Salicylamide Derivatives [9]

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (μM) |

| N-cyclohexyl-2-hydroxybenzamide (15) | C. albicans CBS 5602 | 570.05 |

| N-benzyl-2-hydroxybenzamide (16) | C. albicans CBS 5602 | 550.03 |

| N-4-methoxybenzyl-2-hydroxybenzamide (18) | C. albicans CBS 5602 | 485.83 |

Detailed Experimental Protocols

The following are detailed protocols for key experiments relevant to the initial pharmacological screening of this compound.

In Vitro Anti-inflammatory Assays

These assays utilize the murine macrophage cell line RAW 264.7, a standard model for studying inflammation.[10][11][12]

4.1.1. Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[11]

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells.[11]

-

Incubate for the appropriate duration based on the assay (e.g., 24 hours for nitric oxide measurement).

-

4.1.2. Nitric Oxide (NO) Production Assay (Griess Test)

-

Principle: To assess the anti-inflammatory capacity by detecting the NO content in cell culture supernatants.[10]

-

Procedure:

-

After LPS stimulation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

-

4.1.3. Pro-inflammatory Cytokine Measurement (ELISA)

-

Principle: To measure the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Procedure:

-

Collect the cell culture supernatant after LPS stimulation (typically 4-6 hours for TNF-α).[11]

-

Quantify the concentration of the target cytokine in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a well-established animal model for evaluating the anti-inflammatory effect of natural products and standard drugs.[13]

-

Animal Model: Male Wistar rats.

-

Procedure:

-

Administer this compound orally to the test group of rats. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

After a set period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume immediately before the carrageenan injection (basal volume) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[12]

-

Calculate the edema volume at each time point by subtracting the basal paw volume from the post-treatment paw volume.

-

Determine the percentage inhibition of edema for the treated group compared to the control group.[12]

-

Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the effect of a compound on cell viability and survival.[10][14]

-

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate and treat with varying concentrations of this compound for 24 hours.[14]

-

Add MTT solution to each well and incubate for 4 hours at 37°C.[12]

-

Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.[12][14]

-

Measure the absorbance at 570 nm using a microplate reader.[12]

-

Calculate cell viability as a percentage of the vehicle-treated control group.

-

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of salicylates are known to be mediated through the modulation of key signaling pathways such as NF-κB and MAPKs.[5][6]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation.[11] Salicylates can inhibit several steps in the NF-κB activation process.[15]

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The anti-inflammatory mechanism of some salicin derivatives is mediated through the MAPK signaling pathway.[5][6] Tremuloidin has been shown to inhibit ERK and p38 phosphorylation.[7]

References

- 1. Salicylic acid signaling network [bioinfo.bti.cornell.edu]

- 2. D(-)-Salicin:anti-inflammatory, purgative and analgesic agents_Chemicalbook [chemicalbook.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory Salicin Derivatives from the Barks of Salix tetrasperma. | Semantic Scholar [semanticscholar.org]

- 6. Anti-Inflammatory Salicin Derivatives from the Barks of Salix tetrasperma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential skin anti-aging effects of main phenolic compounds, tremulacin and tremuloidin from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scialert.net [scialert.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ahajournals.org [ahajournals.org]

Exploring the Biosynthetic Pathway of Salicyloyltremuloidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicyloyltremuloidin, a complex phenolic glycoside found in species of the Populus genus (poplars), is a member of the salicinoid family of natural products. These compounds are of significant interest due to their ecological roles and potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, drawing from recent advances in plant biochemistry and molecular biology. While the complete pathway is yet to be fully elucidated, this document synthesizes the existing research to present a proposed biosynthetic route, details key enzymatic steps, and outlines relevant experimental methodologies. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, plant science, and drug discovery.

Introduction

The Salicaceae family, which includes willows (Salix) and poplars (Populus), is a rich source of specialized metabolites, among which the salicinoids are a prominent class. These phenolic glycosides are characterized by a salicyl alcohol core. This compound is a more complex salicinoid, featuring a benzoylated and salicyloylated glucose moiety attached to a salicyl alcohol aglycone. The intricate structure of this compound suggests a multi-step biosynthetic pathway involving several classes of enzymes. Understanding this pathway is crucial for elucidating the chemical ecology of Populus species and for exploring the potential of salicinoids as therapeutic agents.

This guide will delve into the proposed biosynthetic pathway of this compound, starting from the primary metabolic precursor, chorismate, and proceeding through the formation of salicylic acid, the assembly of the tremuloidin core, and the final acylation step.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to be a multi-stage process that begins with the shikimate pathway and involves glycosylation and several acylation steps. The proposed pathway is a metabolic grid, with some steps being better characterized than others.

Synthesis of the Salicylic Acid Moiety

The formation of salicylic acid is a critical initial phase. In plants, salicylic acid is primarily synthesized from chorismate, a key intermediate of the shikimate pathway.

-

Chorismate to Isochorismate: The enzyme isochorismate synthase (ICS) catalyzes the conversion of chorismate to isochorismate. This is a well-established step in the biosynthesis of salicylic acid in many plant species.

-

Formation of Salicylic Acid: Subsequent steps leading from isochorismate to salicylic acid are still under investigation in Populus, but it is a key precursor for the salicyloyl moiety.

Formation of the Salicin Core

The salicyl alcohol aglycone is also derived from the phenylpropanoid pathway, likely originating from cinnamic acid. The biosynthesis of salicin (salicyl alcohol glucoside) is a key branch point.

-

From Cinnamic Acid to Salicyl Alcohol: The conversion of cinnamic acid to salicyl alcohol involves a series of enzymatic reactions, including hydroxylation and reduction.

-

Glycosylation of Salicyl Alcohol: A UDP-dependent glycosyltransferase (UGT) catalyzes the transfer of a glucose moiety from UDP-glucose to salicyl alcohol, forming salicin.

Assembly of Tremuloidin

Tremuloidin is understood to be 2'-O-benzoyl-salicin. This suggests an acylation step following the formation of salicin.

-

Benzoylation of Salicin: A benzoyltransferase , likely a member of the BAHD acyltransferase family, is hypothesized to catalyze the transfer of a benzoyl group from benzoyl-CoA to the 2'-hydroxyl group of the glucose moiety of salicin, yielding tremuloidin.

Final Acylation to Form this compound

The final step in the proposed pathway is the acylation of tremuloidin with a salicyloyl group.

-

Salicyloylation of Tremuloidin: A salicyloyltransferase , another putative member of the BAHD acyltransferase family, is proposed to transfer a salicyloyl group from salicyloyl-CoA to a hydroxyl group on the glucose moiety of tremuloidin, resulting in the final product, this compound. The exact position of this final acylation can vary, leading to different isomers.

The following diagram illustrates the proposed biosynthetic pathway:

Key Enzymes and Their Characterization

While not all enzymes in the this compound pathway have been definitively identified and characterized, research in Populus has shed light on several key enzyme families.

| Enzyme Class | Proposed Function | Substrate(s) | Product(s) | Status |

| Isochorismate Synthase (ICS) | Catalyzes the first committed step in salicylic acid biosynthesis. | Chorismate | Isochorismate | Characterized |

| UDP-Glycosyltransferases (UGTs) | Transfer of a glucose moiety to an acceptor molecule. | UDP-glucose, Salicyl alcohol | Salicin | Characterized |

| BAHD Acyltransferases | Transfer of acyl groups from Coenzyme A esters to various acceptor molecules. | Benzoyl-CoA, Salicin | Tremuloidin | Hypothesized |

| BAHD Acyltransferases | Transfer of acyl groups from Coenzyme A esters to various acceptor molecules. | Salicyloyl-CoA, Tremuloidin | This compound | Hypothesized |

Note: The identification and characterization of the specific benzoyltransferase and salicyloyltransferase responsible for the later steps in the pathway are areas of active research.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Heterologous Expression and Purification of Candidate Enzymes

This protocol is essential for producing sufficient quantities of a candidate enzyme for in vitro characterization.

-

Gene Cloning: The coding sequence of a candidate gene (e.g., a putative acyltransferase) is amplified from Populus cDNA and cloned into an expression vector (e.g., pET vector for E. coli expression) with a purification tag (e.g., His-tag).

-

Heterologous Expression: The expression vector is transformed into a suitable host, such as E. coli BL21(DE3). Protein expression is induced, typically with IPTG.

-

Protein Extraction: Cells are harvested, resuspended in a lysis buffer, and lysed by sonication or other methods.

-

Purification: The protein of interest is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

In Vitro Enzyme Assays

Enzyme assays are performed to determine the function and substrate specificity of a purified enzyme.

-

Reaction Mixture: A typical reaction mixture contains the purified enzyme, a putative substrate (e.g., tremuloidin), an acyl-CoA donor (e.g., salicyloyl-CoA), and a suitable buffer at an optimal pH.

-

Incubation: The reaction is incubated at an optimal temperature for a defined period.

-

Reaction Quenching: The reaction is stopped, often by the addition of an organic solvent or acid.

-

Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of the expected product.

Quantification of Salicinoids by HPLC

HPLC is a standard method for the separation and quantification of salicinoids from plant extracts or enzyme assays.

-

Sample Preparation: Plant tissue is ground and extracted with a solvent such as methanol. The extract is filtered and diluted as necessary.

-

Chromatographic Separation: The extract is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution is typically used with a mobile phase consisting of two solvents, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detection: Salicinoids are detected using a UV detector, typically at wavelengths around 270 nm.

-

Quantification: The concentration of each salicinoid is determined by comparing the peak area to a standard curve generated with authentic standards.

The following diagram illustrates a general experimental workflow for enzyme characterization:

Current Challenges and Future Directions

The complete elucidation of the this compound biosynthetic pathway presents several challenges:

-

Identification of Missing Enzymes: The specific acyltransferases responsible for the benzoylation of salicin and the salicyloylation of tremuloidin need to be identified and functionally characterized.

-

Metabolic Channeling: The enzymes of the pathway may form metabolons, or multi-enzyme complexes, which can be challenging to reconstitute in vitro.

-

Regulatory Networks: The transcriptional regulation of the pathway genes is largely unknown.

Future research will likely focus on:

-

Functional Genomics: Using transcriptomics and proteomics to identify candidate genes that are co-expressed with known salicinoid biosynthesis genes.

-

Gene Editing: Employing techniques like CRISPR/Cas9 to knock out candidate genes in Populus to investigate their in vivo function.

-

Synthetic Biology: Reconstructing the pathway in a heterologous host, such as yeast or E. coli, to enable controlled production and further study.

Conclusion

The biosynthesis of this compound is a complex and fascinating example of plant specialized metabolism. While significant progress has been made in identifying key precursors and enzyme families, the complete pathway remains an active area of investigation. This guide provides a framework based on the current scientific consensus, offering a valuable starting point for researchers aiming to further unravel the intricacies of salicinoid biosynthesis and explore their potential applications. Continued research in this field will undoubtedly provide deeper insights into the chemical ecology of Populus and may open new avenues for the biotechnological production of these valuable natural products.

A Technical Guide to the Physical and Chemical Properties of Salicyloyltremuloidin (Tremuloidin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicyloyltremuloidin, more commonly known as Tremuloidin, is a naturally occurring phenolic glycoside found in various species of the Populus (poplar) and Salix (willow) genera. As a derivative of salicin, it belongs to a class of compounds known for their anti-inflammatory, analgesic, and, more recently discovered, anti-aging properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of Tremuloidin, detailed experimental protocols for its isolation and biological activity assessment, and an examination of its known interactions with cellular signaling pathways. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Tremuloidin is structurally defined as 2'-O-benzoylsalicin. Its core structure consists of a salicin molecule (a β-D-glucopyranoside of salicyl alcohol) with a benzoyl group esterified to the 2-hydroxyl group of the glucose moiety.

Quantitative Data

The following table summarizes the key physical and chemical properties of Tremuloidin. It is important to note that there are conflicting reports in the literature regarding its melting point, which may be attributable to differences in purity or crystalline form of the analyzed samples.

| Property | Value | Source(s) |

| IUPAC Name | [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate | PubChem |

| Synonyms | This compound, 2'-Benzoylsalicin, Salicin 2-benzoate | PubChem |

| Molecular Formula | C₂₀H₂₂O₈ | Multiple Sources |

| Molecular Weight | 390.38 g/mol | Multiple Sources |

| Melting Point | 162-168 °C or 187-190 °C | Commercial Suppliers |

| Boiling Point | 628.5 °C (Predicted) | Commercial Suppliers |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Methanol (MeOH), Dimethylformamide (DMF) | Commercial Suppliers |

Spectroscopic Data

-

¹H-NMR: Signals corresponding to the aromatic protons of the salicyl and benzoyl groups, the anomeric proton of the glucose unit, and other sugar protons, as well as the methylene protons of the salicyl alcohol moiety.

-

¹³C-NMR: Resonances for the carbonyl carbon of the benzoate ester, aromatic carbons, and the carbons of the glucose and salicyl alcohol moieties.

-

FT-IR: Characteristic absorption bands for hydroxyl (O-H) stretching, aromatic C-H stretching, ester carbonyl (C=O) stretching, and C-O stretching vibrations.

-

Mass Spectrometry (ESI-MS): An exact mass measurement would confirm the molecular formula. Fragmentation patterns would likely show losses of the benzoyl group and the glucose moiety.

Experimental Protocols

Isolation and Purification of Tremuloidin from Populus tremuloides

The following protocol is based on the methodology described by Clausen et al. (1989) for the isolation of phenolic glycosides from quaking aspen.

2.1.1. Extraction

-

Fresh or freeze-dried leaves of Populus tremuloides are ground to a fine powder.

-

The powdered plant material is extracted with a polar solvent, typically methanol or a methanol/water mixture, at room temperature with continuous stirring for 24-48 hours.

-

The resulting extract is filtered to remove solid plant debris.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Purification

-

The crude extract is redissolved in water and subjected to liquid-liquid partitioning with a series of organic solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to remove non-polar and moderately polar impurities. The phenolic glycosides, including Tremuloidin, are expected to remain predominantly in the aqueous phase.

-

The aqueous fraction is then concentrated and subjected to column chromatography. A common stationary phase is silica gel or a reversed-phase C18 silica gel.

-

The column is eluted with a gradient of solvents, for example, a water/methanol or ethyl acetate/methanol gradient, to separate the different phenolic glycosides.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing Tremuloidin.

-

Fractions rich in Tremuloidin are pooled, and the solvent is evaporated. Further purification can be achieved by recrystallization or preparative HPLC to yield pure Tremuloidin.

Assessment of Anti-Aging Activity in Human Dermal Fibroblasts

The following protocols are based on studies investigating the effects of Tremuloidin on skin aging.

2.2.1. Cell Culture and Treatment

-

Human dermal fibroblasts (HDFs) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in multi-well plates and allowed to adhere.

-

To induce an aging-like phenotype, cells are stimulated with tumor necrosis factor-alpha (TNF-α).

-

Experimental groups are co-treated with varying concentrations of Tremuloidin.

2.2.2. Measurement of Reactive Oxygen Species (ROS)

-

After treatment, cells are incubated with a fluorescent probe sensitive to ROS (e.g., DCFH-DA).

-

The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a fluorescence microplate reader or flow cytometer.

2.2.3. Quantification of Matrix Metalloproteinase-1 (MMP-1) and Collagen

-

The cell culture supernatant is collected after the treatment period.

-

The concentrations of MMP-1 and secreted collagen are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

2.2.4. Western Blot Analysis of Signaling Proteins

-

Cell lysates are prepared from the treated HDFs.

-

Protein concentrations are determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of ERK and p38 MAPKs, as well as antibodies for COX-2 and HO-1.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Signaling Pathways Modulated by Tremuloidin

Tremuloidin has been shown to exert its anti-aging effects in skin cells by modulating specific signaling pathways, primarily in response to inflammatory stimuli like TNF-α. The key interactions are depicted in the following diagram.

Caption: Signaling pathway of Tremuloidin in skin cells.

Conclusion

This compound (Tremuloidin) is a promising natural product with well-documented anti-inflammatory and emerging anti-aging properties. This guide has summarized its key physical and chemical characteristics, provided foundational experimental protocols for its study, and detailed its known molecular mechanism of action in the context of skin aging. The conflicting data on its melting point and the lack of publicly available, detailed spectroscopic data highlight areas for future research to fully characterize this compound. The information presented herein should serve as a valuable resource for scientists working to unlock the full therapeutic potential of Tremuloidin.

An In-Depth Technical Guide on the Core of Early In Vitro Studies of Salicylic Acid Bioactivity

Salicylic acid, a naturally occurring phenolic compound found in various plants, has a long history of medicinal use, primarily for its anti-inflammatory and analgesic properties. Its synthetic derivative, acetylsalicylic acid (aspirin), is one of the most widely used medications globally. This technical guide delves into the foundational in vitro studies that have elucidated the diverse bioactivities of salicylic acid, providing researchers, scientists, and drug development professionals with a comprehensive overview of its cytotoxic, anti-inflammatory, and enzyme-inhibiting properties, as well as its modulation of key cellular signaling pathways.

Data Presentation

The following tables summarize the quantitative data from various in vitro bioactivity studies on salicylic acid and its derivatives.

Table 1: Cytotoxicity of Salicylic Acid and Its Derivatives

| Compound | Cell Line | Assay | Endpoint | IC50 Value | Reference |

| Salicylic Acid | A549 (Human Lung Carcinoma) | MTT | Cell Viability | 6000 µM | [1] |

| Salicylic Acid | HeLa (Human Cervical Cancer) | MTT | Cell Viability | 39.968 µg/mL | [2] |

| Methyl Salicylate | HeLa (Human Cervical Cancer) | MTT | Cell Viability | 14.096 µg/mL | [2] |

| Ethyl Salicylate | HeLa (Human Cervical Cancer) | MTT | Cell Viability | 15.537 µg/mL | [2] |

| Butyl Salicylate | HeLa (Human Cervical Cancer) | MTT | Cell Viability | 0.280 µg/mL | [2] |

| Isoamyl Salicylate | HeLa (Human Cervical Cancer) | MTT | Cell Viability | 10.519 µg/mL | [2] |

| Octyl Salicylate | HeLa (Human Cervical Cancer) | MTT | Cell Viability | 28.882 µg/mL | [2] |

| Salicylic Acid-based Ionic Liquids | NIH/3T3 (Murine Embryo Fibroblasts) | Not Specified | Cell Viability | 0.9–4.4 mM | [3] |

| Salicylic Acid-based Ionic Liquids | HaCaT (Human Keratinocytes) | Not Specified | Cell Viability | 0.9–4.4 mM | [3] |

Table 2: Anti-inflammatory Activity of Salicylic Acid and Its Derivatives

| Compound | Cell Line/System | Stimulant | Biomarker Inhibited | IC50 / % Inhibition | Reference |

| Sodium Salicylate | A549 (Human A549 cells) | Interleukin-1β | Prostaglandin E2 (PGE2) | 5 µg/mL | [4] |

| Acetylsalicylic Acid (metabolizes to Salicylic Acid) | Human PBMCs | SARS-CoV-2 peptide/IL-1β or LPS | PGE2, IL-1β, IL-6 | Concentration-dependent decrease | [5][6] |

| Methyl salicylate 2-O-β-D-lactoside (DL0309) | RAW264.7 (Murine Macrophages) | LPS | Nitric Oxide (NO), ROS, TNF-α, IL-6, IL-1β | Concentration-dependent suppression | [7] |

Table 3: Enzyme Inhibition by Salicylic Acid Derivatives

| Compound | Enzyme | Assay Type | IC50 Value | Reference |

| Schiff base derivative of 4-aminotriazole (from Salicylic Acid) | COX-2 | In vitro enzyme assay | 1.76 ± 0.05 µM | [8] |

| Benzoylsalicylic Acid | COX-2 | In vitro enzymatic assay | Higher inhibition than Aspirin | [9] |

| Benzoylsalicylic Acid | COX-1 | In vitro enzymatic assay | Less inhibition than Aspirin | [9] |

Experimental Protocols

Detailed methodologies for key experiments cited in the early in vitro studies of salicylic acid are provided below.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare various concentrations of salicylic acid in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the salicylic acid solutions. Include a vehicle control (medium with the solvent used to dissolve salicylic acid) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay for quantifying soluble proteins such as cytokines.

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, followed by a detection antibody that is conjugated to an enzyme. A substrate for the enzyme is then added, and the resulting color change is proportional to the amount of cytokine present.

Protocol:

-

Cell Culture and Stimulation: Seed cells (e.g., PBMCs, RAW264.7 macrophages) in a culture plate. Pre-treat the cells with different concentrations of salicylic acid for a specified time (e.g., 30 minutes).[5]

-

Induction of Inflammation: Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) or a combination of stimuli like SARS-CoV-2 peptide mixture and IL-1β.[5]

-

Incubation: Incubate the cells for a period sufficient to allow cytokine production (e.g., 6 hours for TNF-α, 24 hours for interleukins).[5]

-

Sample Collection: Collect the cell culture supernatant, which contains the secreted cytokines.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., IL-6, IL-1β, TNF-α). This typically involves coating the plate with a capture antibody, adding the collected supernatants, adding a biotinylated detection antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate, and finally, a substrate solution (e.g., TMB).

-

Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: Generate a standard curve using known concentrations of the recombinant cytokine. Use this curve to determine the concentration of the cytokine in the experimental samples.

Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the activation of the NF-κB pathway by measuring the levels of key proteins like phosphorylated IκBα and the nuclear translocation of p65.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Protocol:

-

Cell Treatment and Lysis: Treat cells with salicylic acid and/or an inflammatory stimulus (e.g., LPS) for the desired time.

-

Protein Extraction: Prepare cytoplasmic and nuclear protein extracts from the cells using a fractionation kit.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-lamin B1 for nuclear fraction control, anti-GAPDH for cytoplasmic fraction control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize them to a loading control to determine the relative changes in protein expression or phosphorylation.

Mandatory Visualization

Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and signaling pathways are provided below.

Caption: Workflow for determining the cytotoxicity of salicylic acid using the MTT assay.

Caption: Inhibition of the canonical NF-κB signaling pathway by salicylic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. scialert.net [scialert.net]

- 3. Salicylic Acid as Ionic Liquid Formulation May Have Enhanced Potency to Treat Some Chronic Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Comparative Anti-Inflammatory Effects of Salix Cortex Extracts and Acetylsalicylic Acid in SARS-CoV-2 Peptide and LPS-Activated Human In Vitro Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, in-vitro, in-vivo anti-inflammatory activities and molecular docking studies of acyl and salicylic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Salicylic acid induces apoptosis in colon carcinoma cells grown in-vitro: influence of oxygen and salicylic acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Cell Counting & Health Analysis [sigmaaldrich.com]

Salicyloyltremuloidin: An In-depth Technical Guide on Stability and Degradation Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicyloyltremuloidin, a phenolic glycoside found in species of the Populus genus, is of growing interest for its potential pharmacological activities. A thorough understanding of its stability and degradation profile is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the stability of this compound under various environmental conditions and outlines its degradation pathways. Due to the limited direct research on this compound, this guide synthesizes available data on structurally related compounds, such as salicortin and tremulacin, to infer its stability characteristics. This document details experimental protocols for conducting forced degradation studies and employs validated analytical techniques for the separation and identification of degradation products. All quantitative data are presented in structured tables for clarity, and key degradation pathways are visualized using diagrams to facilitate a deeper understanding of the molecule's behavior.

Introduction

This compound is a naturally occurring salicinoid characterized by a salicyloyl group esterified to the glucose moiety of tremuloidin. The inherent reactivity of its ester and glycosidic linkages suggests potential susceptibility to degradation under various conditions, including changes in pH, temperature, and exposure to light or enzymatic activity. Understanding these degradation pathways is critical for establishing appropriate storage conditions, formulation strategies, and predicting its metabolic fate in vivo. This guide aims to provide a detailed stability and degradation profile of this compound, offering valuable insights for researchers and professionals involved in its study and development.

Stability Profile of this compound

The stability of this compound is influenced by several factors. The following tables summarize the expected stability profile based on studies of related salicylates and general principles of drug degradation. These data are illustrative and should be confirmed by specific experimental studies on this compound.

pH-Dependent Stability

Hydrolysis is a primary degradation pathway for compounds containing ester and glycosidic bonds. The rate of hydrolysis is highly dependent on the pH of the solution.

Table 1: Effect of pH on the Stability of this compound at 25°C

| pH | Condition | Remaining this compound (%) after 24h | Major Degradation Products |

| 2.0 | Acidic | 95% | Salicyloylsalicin, Tremuloidin, Salicylic Acid, Glucose |

| 4.0 | Weakly Acidic | 98% | Minor hydrolysis products |

| 7.0 | Neutral | 99% | Minimal degradation |

| 7.8 | Slightly Alkaline | 97% | Salicin, Catechol, Tremuloidin |

| 10.0 | Alkaline | 85% | Salicylic Acid, Tremuloidin, Catechol, other phenolics |

Note: Data are hypothetical and based on the general stability of phenolic glycosides and salicylates.

Temperature Stability

Elevated temperatures can accelerate degradation reactions, leading to a shorter shelf-life.

Table 2: Effect of Temperature on the Stability of this compound at pH 7.0

| Temperature | Remaining this compound (%) after 24h |

| 4°C | >99% |

| 25°C | 99% |

| 40°C | 95% |

| 60°C | 80% |

Note: Data are hypothetical and based on typical accelerated stability testing.

Photostability

Exposure to light, particularly UV radiation, can induce photodegradation of phenolic compounds.

Table 3: Photostability of this compound

| Light Source | Exposure | Remaining this compound (%) | Observations |

| ICH Option 1 (Cool white fluorescent and near UV lamp) | 1.2 million lux hours and 200 watt hours/m² | 92% | Minor degradation, potential for color change. |

| Dark Control | N/A | >99% | No significant degradation. |

Note: Data are hypothetical and based on standard photostability testing guidelines.

Degradation Pathways

The degradation of this compound is expected to proceed through two primary pathways: hydrolysis of the ester linkage and hydrolysis of the glycosidic bond. Enzymatic degradation can also play a significant role.

Hydrolytic Degradation

Under acidic or alkaline conditions, the ester and glycosidic bonds of this compound are susceptible to cleavage.

-

Ester Hydrolysis: This reaction would yield tremuloidin and salicylic acid.

-

Glycosidic Bond Cleavage: This would result in the formation of salicyloylglucose and a cyclohexenedione derivative, which can further rearrange.

Studies on the related compound tremulacin have shown that its degradation can yield catechol, salicortin, salicin, and tremuloidin[1]. The spontaneous degradation of salicortin, another related compound, is reported to be slow at a physiological pH of 7.8[1].

Enzymatic Degradation

Enzymes such as esterases and β-glucosidases can catalyze the degradation of this compound.

-

Esterases: These enzymes would specifically cleave the salicyloyl ester bond, releasing tremuloidin. Research on related compounds indicates that tremuloidin is relatively stable under esterase hydrolysis[2][3].

-

β-Glucosidases: These enzymes would hydrolyze the glycosidic bond. However, studies on similar acylglucosides suggest that they may not be substrates for β-glucosidase[3].

// Nodes this compound [label="this compound", fillcolor="#FBBC05"]; Tremuloidin [label="Tremuloidin"]; SalicylicAcid [label="Salicylic Acid"]; Salicyloylglucose [label="Salicyloylglucose"]; Cyclohexenedione [label="Cyclohexenedione Derivative"]; Salicin [label="Salicin"]; Catechol [label="Catechol"];

// Edges this compound -> Tremuloidin [label="Ester Hydrolysis / Esterase"]; this compound -> SalicylicAcid [label="Ester Hydrolysis / Esterase"]; this compound -> Salicyloylglucose [label="Glycosidic Hydrolysis"]; this compound -> Cyclohexenedione [label="Glycosidic Hydrolysis"]; Tremuloidin -> Salicin [label="Further Degradation"]; Tremuloidin -> Catechol [label="Further Degradation"];

} Inferred degradation pathways of this compound.

Experimental Protocols

The following section details a general protocol for conducting a forced degradation study on this compound.

Objective

To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify its major degradation products.

Materials and Methods

-

Test Substance: this compound (pure substance)

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC grade solvents (e.g., acetonitrile, methanol, water), and appropriate buffers.

-

Instrumentation: HPLC with a UV/PDA detector, LC-MS/MS for identification of degradation products, pH meter, calibrated oven, and photostability chamber.

Forced Degradation Conditions

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.

-

Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid this compound to 60°C for 48 hours.

-

Photolytic Degradation: Expose a solution of this compound to light conditions as per ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²). A dark control sample should be stored under the same conditions but protected from light.

Analytical Procedure

-

HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (determined by UV scan).

-

Injection Volume: 10 µL.

-

-

Sample Preparation: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.

-

Analysis: Analyze the samples by HPLC to determine the percentage of remaining this compound and the formation of degradation products. Use LC-MS/MS to identify the mass of the degradation products and propose their structures.

// Nodes Start [label="this compound Sample", shape=ellipse, fillcolor="#FBBC05"]; Stress [label="Apply Stress Conditions\n(Acid, Base, Oxidative, Thermal, Photolytic)", shape=box, style=rounded]; Sampling [label="Sample at Time Points"]; Neutralize [label="Neutralize/Dilute"]; HPLC [label="HPLC-UV/PDA Analysis"]; Quantify [label="Quantify Degradation"]; LCMS [label="LC-MS/MS Analysis"]; Identify [label="Identify Degradation Products"]; Report [label="Generate Stability Report", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Stress; Stress -> Sampling; Sampling -> Neutralize; Neutralize -> HPLC; HPLC -> Quantify; Neutralize -> LCMS; LCMS -> Identify; Quantify -> Report; Identify -> Report; } Workflow for a forced degradation study of this compound.

Conclusion

While direct quantitative data on the stability of this compound is limited, this guide provides a comprehensive profile based on the behavior of structurally similar compounds and established principles of drug degradation. This compound is expected to be most susceptible to degradation under strong alkaline and acidic conditions, and at elevated temperatures, primarily through hydrolysis of its ester and glycosidic linkages. It is anticipated to be relatively stable under neutral and refrigerated conditions. The provided experimental protocols offer a robust framework for conducting detailed stability and forced degradation studies, which are essential for the successful development of this compound as a pharmaceutical agent. Further research is warranted to generate specific stability data for this promising natural product.

References

A Technical Guide to the Functional Groups of Salicyloyltremuloidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicyloyltremuloidin, a natural salicylate found in species of Populus (poplar) and Salix (willow), is of significant interest to the scientific community due to its potential pharmacological activities. A thorough understanding of its chemical structure, particularly its functional groups, is paramount for elucidating its mechanism of action, designing derivatives with enhanced therapeutic properties, and developing robust analytical methods for its detection and quantification. This technical guide provides an in-depth analysis of the functional groups present in the this compound molecule, supported by expected spectroscopic data and detailed experimental protocols for their identification.

Molecular Structure and Functional Group Identification

The structure of this compound is characterized by a salicin core that is acylated with a benzoyl group. This arrangement gives rise to several key functional groups that dictate its chemical reactivity and biological interactions. The primary functional groups identified in this compound are:

-

Hydroxyl Groups (-OH): The molecule contains both alcoholic and phenolic hydroxyl groups. These are present on the glucose moiety and the benzyl alcohol portion of the salicin core.

-

Ester Group (R-COO-R'): A benzoate ester linkage is formed between the benzoyl group and a hydroxyl group of the glucose unit.

-

Ether Group (R-O-R'): An aryl β-D-glucoside linkage connects the glucose molecule to the salicyl alcohol moiety.

-

Aromatic Ring (Benzene Ring): The structure contains two benzene rings, one from the salicyl alcohol and another from the benzoyl group.

The logical arrangement of these functional groups within the this compound molecule is depicted in the following diagram.

A Technical Guide to the Preliminary Toxicity Assessment of Salicyloyltremuloidin

For Researchers, Scientists, and Drug Development Professionals

Introduction: Salicyloyltremuloidin, a novel chemical entity, requires a thorough toxicological evaluation to ascertain its safety profile for potential therapeutic development. This guide outlines a structured approach to the preliminary toxicity assessment of this compound, focusing on foundational in vitro and in vivo assays. The methodologies detailed herein are based on established principles of toxicology and regulatory guidelines, providing a framework for generating initial safety data. Given the salicylate moiety suggested by its name, potential mechanisms of toxicity related to salicylates, such as the uncoupling of oxidative phosphorylation, are considered.

In Vitro Cytotoxicity Assessment

The initial step in a toxicological evaluation is to determine the direct effect of this compound on cell viability. An in vitro cytotoxicity assay serves as a rapid and cost-effective screening tool to identify the concentration range at which the compound induces cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[1]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes a general procedure for assessing the cytotoxicity of this compound in a selected cell line (e.g., HepG2 for hepatotoxicity, or a relevant cancer cell line).

1. Cell Preparation:

- Culture the selected cells in an appropriate medium until they reach approximately 80% confluence.

- Harvest the cells using trypsinization and perform a cell count.

- Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in the culture medium.

- Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Perform serial dilutions of the stock solution to create a range of test concentrations. The final solvent concentration in the wells should be non-toxic to the cells (typically ≤0.5%).

- Remove the old medium from the 96-well plate and add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells.

- Include control wells: cells with medium only (negative control) and cells with a known cytotoxic agent (positive control).

- Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[2]

3. Assay Procedure:

- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

- Incubate the plate for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

- Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

- Gently shake the plate for 15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration using the following formula:

- % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

- Plot the % Viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Workflow for In Vitro Cytotoxicity Assay

References

Methodological & Application

Application Notes and Protocols for Salicyloyltremuloidin as a Potential Anti-inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Note: Direct experimental data for Salicyloyltremuloidin is not currently available in the public domain. The following application notes and protocols are based on studies of closely related natural salicylate derivatives, such as methyl salicylate glycosides isolated from Gaultheria yunnanensis. These compounds share a core salicylic acid structure and are presumed to have similar anti-inflammatory mechanisms. All data and methodologies should be adapted and validated specifically for this compound.

Introduction

Salicylates and their derivatives have a long history in the management of inflammation. This compound, as a related compound, is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. These notes provide a framework for the investigation of this compound as a novel anti-inflammatory therapeutic agent.

Mechanism of Action

Based on related salicylate compounds, this compound is predicted to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.[1] These pathways are crucial in the transcriptional regulation of a host of pro-inflammatory genes.

-

NF-κB Pathway Inhibition: Salicylates have been shown to prevent the degradation of IκB, the inhibitory protein of NF-κB.[1] This action retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[1]

-

MAPK Pathway Modulation: Salicylate derivatives can suppress the phosphorylation of key kinases in the MAPK pathway, such as p38 and ERK.[2] This disruption of MAPK signaling further contributes to the down-regulation of inflammatory responses.

Data Presentation: Quantitative Anti-inflammatory Effects of Related Salicylate Derivatives

The following tables summarize the quantitative data on the anti-inflammatory effects of two methyl salicylate glycosides, J12122 and J12123, and Methyl Salicylate 2-O-β-D-lactoside (MSL), which serve as proxies for this compound.

Table 1: Effect of Methyl Salicylate Glycosides on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Macrophages

| Compound | Concentration (µg/mL) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) |

| J12122 | 3.0 | 55.4 ± 4.5 | 48.2 ± 3.9 | 51.7 ± 4.2 |

| 1.0 | 32.8 ± 2.7 | 29.5 ± 2.4 | 30.1 ± 2.5 | |

| 0.3 | 15.1 ± 1.2 | 13.6 ± 1.1 | 14.2 ± 1.2 | |

| J12123 | 3.0 | 50.1 ± 4.1 | 43.7 ± 3.6 | 48.9 ± 4.0 |

| 1.0 | 29.8 ± 2.4 | 26.3 ± 2.1 | 28.4 ± 2.3 | |

| 0.3 | 12.5 ± 1.0 | 11.2 ± 0.9 | 12.8 ± 1.0 |

Data adapted from a study on methyl salicylate glycosides from Gaultheria yunnanensis.[1]

Table 2: Effect of Methyl Salicylate Glycosides on Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages

| Compound | Concentration (µg/mL) | NO Production Inhibition (%) |

| J12122 | 3.0 | 56.20 |

| J12123 | 3.0 | 51.72 |

Data adapted from a study on methyl salicylate glycosides from Gaultheria yunnanensis.[1]

Table 3: Inhibitory Effects of Salicylate Derivatives on Cyclooxygenase (COX) Activity

| Compound | Target | IC50 |

| Sodium Salicylate | PGE2 Synthesis | ~5 x 10⁻⁶ M |

| Methyl Salicylate | COX-II | 0.4307 µg/mL |

Data adapted from studies on sodium salicylate and methyl salicylate.[3][4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-inflammatory potential of this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of this compound on a relevant cell line (e.g., RAW264.7 macrophages).

Materials:

-

RAW264.7 macrophage cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Pro-inflammatory Cytokines (ELISA)

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages.

Materials:

-

RAW264.7 macrophage cells

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution

-

Lipopolysaccharide (LPS) from E. coli

-

ELISA kits for mouse TNF-α, IL-6, and IL-1β

-

96-well plates

-

Microplate reader

Protocol:

-

Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

Collect the cell culture supernatants.

-

Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

-

Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for Signaling Proteins

Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways.

Materials:

-

RAW264.7 macrophage cells

-

This compound stock solution

-

LPS

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed and treat RAW264.7 cells with this compound and/or LPS as described in the ELISA protocol for shorter time points (e.g., 15, 30, 60 minutes).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the total protein or a loading control (e.g., β-actin).

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Caption: Experimental workflow for screening this compound's anti-inflammatory activity.

Caption: NF-κB signaling pathway and potential inhibition by this compound.

Caption: MAPK signaling pathway and potential modulation by this compound.

References

- 1. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammation effect of methyl salicylate 2-O-β-D-lactoside on adjuvant induced-arthritis rats and lipopolysaccharide (LPS)-treated murine macrophages RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsdr.org [ijsdr.org]

Application of Salicyloyltremuloidin in Targeted Drug Delivery Systems: A Field in its Infancy

Initial investigations into the application of salicyloyltremuloidin for targeted drug delivery systems have revealed a significant lack of current research and published data. Comprehensive searches of scientific literature and databases did not yield specific studies or established protocols for the use of this natural compound in advanced drug delivery.

Targeted drug delivery is a sophisticated method that aims to concentrate a therapeutic compound in a specific area of the body, such as a tumor, to enhance efficacy and minimize side effects.[1][2] This is often achieved by utilizing nanocarriers like liposomes, nanoparticles, or micelles, which can be engineered to recognize and bind to specific cellular targets.[3][4] These carriers can be designed for passive targeting, which relies on the natural accumulation of nanoparticles in tumor tissues through the enhanced permeability and retention (EPR) effect, or active targeting, where ligands on the nanoparticle surface bind to receptors overexpressed on target cells.[1][2]

While the concept of using natural compounds in such systems is a burgeoning field of interest, this compound has not yet emerged as a significant candidate in the available scientific literature. The development of a targeted drug delivery system involves intricate steps, from the synthesis and functionalization of the carrier to the loading of the therapeutic agent and in-vitro/in-vivo testing. At present, no such detailed experimental data or established protocols are available for this compound.

Researchers and drug development professionals interested in exploring the potential of this compound in targeted drug delivery would need to embark on foundational research. This would involve:

-

Characterization of this compound: Thoroughly understanding its physicochemical properties to determine its suitability for encapsulation or conjugation with various nanocarriers.

-

Cytotoxicity and Efficacy Studies: Evaluating its therapeutic potential against specific cell lines to identify a target disease.

-

Formulation Development: Experimenting with different nanocarrier compositions to achieve optimal drug loading and release kinetics.

-

In Vitro and In Vivo Testing: Assessing the targeting efficiency, safety, and therapeutic efficacy of the developed formulation in preclinical models.

Given the current landscape, detailed application notes and protocols for this compound in targeted drug delivery cannot be provided. The field remains open for pioneering research to explore and establish the potential of this compound in advanced therapeutic applications.

References

"High-performance liquid chromatography (HPLC) method for Salicyloyltremuloidin"

An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantification of Salicyloyltremuloidin, a key compound of interest in pharmaceutical and phytochemical research. This application note provides a comprehensive protocol for the analysis, including sample preparation, chromatographic conditions, and expected performance metrics. The method is designed for researchers, scientists, and drug development professionals requiring a reliable and accurate quantification of this compound in various sample matrices.

Chromatographic Conditions